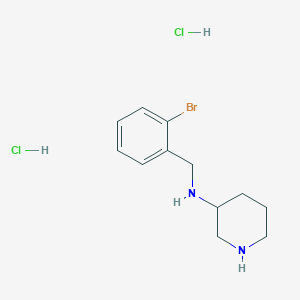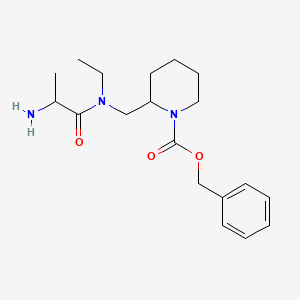
(9b,11b,16a)-9,11-Epoxy-21-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9beta,11beta,16alpha)-9,11-Epoxy-21-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione is a synthetic steroid compound. It is part of the desoximetasone family and is known for its potent anti-inflammatory properties. This compound is often used in pharmaceutical research and development due to its unique chemical structure and biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9beta,11beta,16alpha)-9,11-Epoxy-21-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione involves multiple steps, starting from basic steroid precursorsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process is carefully monitored to ensure consistency and quality, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions
(9beta,11beta,16alpha)-9,11-Epoxy-21-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its biological activity.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can lead to a wide range of derivatives with varying biological activities .
Applications De Recherche Scientifique
(9beta,11beta,16alpha)-9,11-Epoxy-21-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione has numerous applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study steroid structures and reactions.
Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Due to its anti-inflammatory properties, it is investigated for use in treating various inflammatory conditions.
Mécanisme D'action
The mechanism of action of (9beta,11beta,16alpha)-9,11-Epoxy-21-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione involves its interaction with specific molecular targets, such as glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of genes involved in inflammatory responses, leading to reduced inflammation. The pathways involved include the inhibition of pro-inflammatory cytokines and the suppression of immune cell activation .
Comparaison Avec Des Composés Similaires
Similar Compounds
(6alpha,9beta,11beta,16alpha)-21-(Acetyloxy)-9,11-epoxy-6-fluoro-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione: This compound shares a similar structure but includes additional functional groups, such as a fluoro group and an acetyloxy group.
17alpha-Hydroxy-21-chloro-9beta,11beta-epoxy-16alpha-methylpregna-1,4-diene-3,20-dione: Another related compound with a chlorine atom at the 21 position.
Uniqueness
What sets (9beta,11beta,16alpha)-9,11-Epoxy-21-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione apart is its specific combination of functional groups and stereochemistry, which confer unique biological activities and make it a valuable compound in pharmaceutical research .
Propriétés
Formule moléculaire |
C22H28O4 |
|---|---|
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
(1S,2S,15S)-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one |
InChI |
InChI=1S/C22H28O4/c1-12-8-16-15-5-4-13-9-14(24)6-7-21(13,3)22(15)18(26-22)10-20(16,2)19(12)17(25)11-23/h6-7,9,12,15-16,18-19,23H,4-5,8,10-11H2,1-3H3/t12?,15?,16?,18?,19?,20-,21-,22+/m0/s1 |
Clé InChI |
YSIAYLSGHHVHFY-MMIJXGFSSA-N |
SMILES isomérique |
CC1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]35C(O5)C[C@@]2(C1C(=O)CO)C)C |
SMILES canonique |
CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1C(=O)CO)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[amino(phenyl)methylidene]-2-chloroacetamide](/img/structure/B14775367.png)
![Tert-butyl 4-[[2-aminopropanoyl(methyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14775377.png)
![N-[(5-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14775388.png)
![2-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B14775394.png)









